![molecular formula C14H10BrNO3 B2356686 3-(4-Bromobenzamido)benzoic acid CAS No. 312749-77-2](/img/structure/B2356686.png)
3-(4-Bromobenzamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromobenzamido)benzoic acid is a chemical compound with the molecular weight of 320.14 . It is used in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives . It is also used as a catalytic agent and petrochemical additive .
Synthesis Analysis
The synthesis of 3-(4-Bromobenzamido)benzoic acid involves the condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The method is efficient and eco-friendly, providing high yields .Molecular Structure Analysis
The molecular structure of 3-(4-Bromobenzamido)benzoic acid is represented by the InChI code1S/C14H10BrNO3/c15-11-6-4-9 (5-7-11)13 (17)16-12-3-1-2-10 (8-12)14 (18)19/h1-8H, (H,16,17) (H,18,19)
. This indicates the presence of bromine, nitrogen, and oxygen atoms in the molecule . Physical And Chemical Properties Analysis
3-(4-Bromobenzamido)benzoic acid is a powder that is stored at room temperature . More specific physical and chemical properties such as solubility and melting point are not mentioned in the search results.Scientific Research Applications
1. Synthesis and Biological Activity in Pyrrole and Pyrrolidine Compounds
3-(4-Bromobenzamido)benzoic acid is involved in the synthesis of pyrrole and pyrrolidine compounds. These synthesized compounds show promising antibacterial and antifungal activities. This highlights the potential of 3-(4-Bromobenzamido)benzoic acid in developing new antimicrobial agents (Mehta, 2013).
2. Structural Elucidation and Biological Properties
This compound and its derivatives exhibit significant biological and pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The structural elucidation of these compounds, including bromobenzamides, is crucial for understanding their interaction with biological systems (Oliveira et al., 2018).
3. Role in Hyperbranched Polymer Synthesis
3-(4-Bromobenzamido)benzoic acid derivatives are used in the synthesis of hyperbranched poly(ester‐amide)s. These polymers, synthesized from benzoic acid derivatives, have varied applications in material sciences, demonstrating the versatility of this compound in polymer chemistry (Kricheldorf & Loehden, 1995).
4. Chemical Reactivity and Molecular Properties
Research on 3-(4-Bromobenzamido)benzoic acid derivatives includes the study of their molecular properties and reactivity. These studies provide insights into the molecular behavior of these compounds, which is essential for applications in chemistry and material science (Yadav et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-[(4-bromobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILWKQVPUDIIBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzamido)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.